molecular formula C18H19ClN2O2 B613084 H-D-Trp-OBzl.HCl CAS No. 22839-16-3

H-D-Trp-OBzl.HCl

Cat. No.: B613084
CAS No.: 22839-16-3
M. Wt: 330.81
InChI Key: DOKDMGOWZOTZRA-PKLMIRHRSA-N
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Preparation Methods

The synthesis of H-D-Trp-OBzl.HCl typically involves the esterification of D-tryptophan with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of the compound on a solid support matrix.

Chemical Reactions Analysis

H-D-Trp-OBzl.HCl undergoes various chemical reactions, including:

Scientific Research Applications

H-D-Trp-OBzl.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Trp-OBzl.HCl involves its interaction with specific receptors in the body, triggering a cascade of biochemical reactions. These interactions are responsible for the physiological effects of the compound. It is known to bind to receptors such as serotonin, dopamine, and opioid receptors, influencing various signaling pathways and cellular responses.

Comparison with Similar Compounds

H-D-Trp-OBzl.HCl can be compared with other similar compounds, such as:

    D-Tryptophan benzyl ester hydrochloride: Similar in structure but may differ in specific applications and reactivity.

    N-tryptophanyl-β-carboline-3-carboxylic acid benzyl ester: Known for its anti-tumoral properties and different pharmacological profile.

    β-carboline-3-carbonyltryptophan benzyl ester: Another compound with distinct biological activities and uses.

This compound stands out due to its unique combination of chemical stability, ease of synthesis, and broad applicability in various research fields.

Properties

IUPAC Name

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKDMGOWZOTZRA-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659795
Record name Benzyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22839-16-3
Record name Benzyl D-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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